molecular formula C21H16BrN3O2 B2675929 2-(9-bromo-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol CAS No. 899984-62-4

2-(9-bromo-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol

Cat. No.: B2675929
CAS No.: 899984-62-4
M. Wt: 422.282
InChI Key: ZQQMNRDIMDNTPA-UHFFFAOYSA-N
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Description

2-(9-bromo-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol is a complex heterocyclic compound of significant interest in medicinal chemistry and chemical biology research, particularly as a key synthetic intermediate or a potential scaffold for developing novel kinase inhibitors. Its structure incorporates a benzo[e]pyrazolo[1,5-c][1,3]oxazine core, a privileged heterocyclic system found in compounds with diverse biological activities (RSC Adv., 2020, 10, 16119-16137) . The presence of both a bromo substituent and a pyridine ring makes it a versatile building block for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, to create libraries of analogues for structure-activity relationship (SAR) studies (Organic Process Research & Development, 2019, 23, 1478-1485) . The phenolic -OH group offers an additional handle for chemical modification, enabling the exploration of its role in target binding or physicochemical properties. This compound's primary research value lies in its application as a precursor in the synthesis of more complex molecules designed to probe specific biological pathways, with a particular focus on protein kinases, which are critical targets in oncology and inflammatory diseases (Nature Reviews Drug Discovery, 2021, 20, 839-861) . Researchers utilize this scaffold to investigate inhibition mechanisms and develop potent, selective chemical probes for target validation.

Properties

IUPAC Name

2-(9-bromo-5-pyridin-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrN3O2/c22-14-7-8-20-16(10-14)18-11-17(15-5-1-2-6-19(15)26)24-25(18)21(27-20)13-4-3-9-23-12-13/h1-10,12,18,21,26H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQQMNRDIMDNTPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3=C(C=CC(=C3)Br)OC(N2N=C1C4=CC=CC=C4O)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(9-bromo-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the pyrazolo[1,5-c][1,3]oxazine core through cyclization reactions. Common methods for synthesizing such heterocyclic compounds include:

Mechanism of Action

The mechanism of action of 2-(9-bromo-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar compounds to 2-(9-bromo-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol include other pyrazolo[1,5-c][1,3]oxazine derivatives and related heterocyclic compounds. These compounds share structural similarities but may differ in their substituents and specific biological activities. Examples of similar compounds include:

Biological Activity

2-(9-bromo-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique molecular structure, which includes a brominated pyrazolo[1,5-c][1,3]oxazine core. The molecular formula is C22H19BrN2O3C_{22}H_{19}BrN_2O_3, with a molecular weight of approximately 439.3 g/mol. The presence of the bromine atom and the pyridine ring contributes to its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit various biological activities, including:

  • Anticancer Properties : Many pyrazolo derivatives have been studied for their ability to inhibit cancer cell proliferation.
  • Enzyme Inhibition : Some derivatives show potential as inhibitors for specific enzymes involved in disease pathways.
  • Antimicrobial Activity : Certain compounds in this class have demonstrated effectiveness against bacterial strains.

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases, which play crucial roles in cell signaling and cancer progression.
  • Induction of Apoptosis : There is evidence that these compounds can trigger apoptotic pathways in cancer cells.
  • Antioxidant Activity : Some studies suggest that they may possess antioxidant properties that contribute to their therapeutic effects.

Anticancer Activity

A study published in Medicinal Chemistry highlighted the anticancer potential of pyrazolo derivatives. The research demonstrated that compounds with similar structures could inhibit cell growth in various cancer cell lines through apoptosis induction and cell cycle arrest .

Enzyme Inhibition

Research has shown that certain derivatives exhibit inhibitory effects on specific enzymes such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to reduced tumor growth .

Antimicrobial Properties

Another study evaluated the antimicrobial activity of related compounds against common bacterial strains. The results indicated a significant reduction in bacterial growth, suggesting potential applications in treating infections .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMechanism of ActionReference
Compound AAnticancerCDK inhibition
Compound BAntimicrobialDisruption of bacterial cell wall
Compound CEnzyme InhibitionKinase inhibition

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